molecular formula C20H24N2 B274407 3-[(Biphenyl-4-ylmethyl)amino]quinuclidine

3-[(Biphenyl-4-ylmethyl)amino]quinuclidine

Número de catálogo B274407
Peso molecular: 292.4 g/mol
Clave InChI: QDOXHTUVVNVSEI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(Biphenyl-4-ylmethyl)amino]quinuclidine, also known as Bicuculline, is a competitive antagonist of the GABAA receptor. It is a bicyclic compound that is commonly used in scientific research to study the mechanisms of action of GABAA receptors.

Mecanismo De Acción

3-[(Biphenyl-4-ylmethyl)amino]quinuclidine binds to the GABAA receptor site and prevents the binding of GABA. This results in the inhibition of chloride ion influx into the neuron, which leads to the depolarization of the neuron and increased neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase neuronal activity in the central nervous system, leading to seizures and convulsions. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to changes in behavior and mood.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-[(Biphenyl-4-ylmethyl)amino]quinuclidine is a useful tool for studying the mechanisms of action of GABAA receptors. It allows researchers to selectively inhibit the receptor and study the resulting effects on neuronal activity and behavior. However, it is important to note that this compound has limitations in terms of its specificity and selectivity. It can also have toxic effects at high concentrations, which can limit its use in certain experiments.

Direcciones Futuras

There are a number of future directions for the use of 3-[(Biphenyl-4-ylmethyl)amino]quinuclidine in scientific research. One area of interest is the study of the effects of GABAA receptor inhibition on neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more specific and selective GABAA receptor antagonists for use in research and potential therapeutic applications. Additionally, the use of this compound in combination with other drugs and therapies may provide new insights into the mechanisms of action of GABAA receptors and their role in neurological disorders.

Aplicaciones Científicas De Investigación

3-[(Biphenyl-4-ylmethyl)amino]quinuclidine is commonly used in scientific research to study the mechanisms of action of GABAA receptors. It is a competitive antagonist that binds to the receptor site and prevents the binding of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This allows researchers to study the effects of inhibiting GABAA receptors on neuronal activity and behavior.

Propiedades

Fórmula molecular

C20H24N2

Peso molecular

292.4 g/mol

Nombre IUPAC

N-[(4-phenylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C20H24N2/c1-2-4-17(5-3-1)18-8-6-16(7-9-18)14-21-20-15-22-12-10-19(20)11-13-22/h1-9,19-21H,10-15H2

Clave InChI

QDOXHTUVVNVSEI-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)NCC3=CC=C(C=C3)C4=CC=CC=C4

SMILES canónico

C1CN2CCC1C(C2)NCC3=CC=C(C=C3)C4=CC=CC=C4

Origen del producto

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (260 mg) was added to a stirred solution of 3-[(biphenyl-4-ylmethylene)amino]quinuclidine (990 mg) in methanol (50 ml) and the reaction mixture stirred for 2 hours. The methanol was evaporated and the residue dissolved in 1M hydrochloric acid (12 ml). The aqueous solution was washed with diethyl ether (3×25 ml) before the addition of excess sodium hydroxide solution (density 1.35 g/cm3) to pH 14. The mixture was extracted with diethyl ether, the ether separated, dried (Na2SO4) and evaporated. An excess of saturated ethereal hydrogen chloride was added to precipitate a solid which was crystallised from methanol/ethyl acetate to give 3-[(biphenyl-4-ylmethyl)amino]quinuclidine (820 mg) as a colourless solid, m.p. 180°-181° C., microanalysis, found: C, 62.8; H, 7.3; N, 7.4%; C20H24N2 2HCl.H2O requires: C, 62.7; H, 7.3; N, 7.3%; NMR: ([CD3 ]2SO): 1.7-2.0(3H, m), 2.2-2.4(1H, m), 2.6(1H, s), 3.1-3.8(8H, m) 4.2(2H, s), 7.3-7.5(3H, m) and 7.6-7.8(6H, m); m/z 293 (M+H).
Quantity
260 mg
Type
reactant
Reaction Step One
Name
3-[(biphenyl-4-ylmethylene)amino]quinuclidine
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.